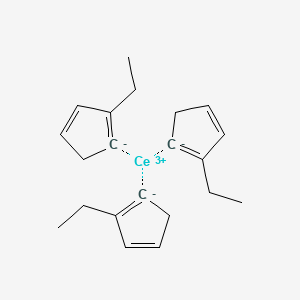
cerium(3+);2-ethylcyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cerium(3+);2-ethylcyclopenta-1,3-diene typically involves the reaction of cerium(III) chloride with 2-ethylcyclopentadiene in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or diethyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The compound is often produced in bulk volumes and packaged in glass ampules, bottles, or metal ampules to ensure stability and prevent contamination .
Analyse Des Réactions Chimiques
Types of Reactions
Cerium(3+);2-ethylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to cerium(IV) derivatives.
Reduction: It can be reduced back to cerium(III) from cerium(IV) states.
Substitution: The ethylcyclopentadienyl ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a strong base and an appropriate solvent .
Major Products Formed
The major products formed from these reactions include cerium(IV) compounds, substituted cerium(III) complexes, and various organic by-products depending on the specific reaction conditions .
Applications De Recherche Scientifique
Cerium(3+);2-ethylcyclopenta-1,3-diene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of cerium(3+);2-ethylcyclopenta-1,3-diene involves its ability to interact with various molecular targets and pathways. The compound can coordinate with different ligands, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in catalytic processes and material synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(isopropylcyclopentadienyl)cerium(III)
- Cerium(IV) sulfate
- Tris(bis(trimethylsilyl)amino)cerium(III)
- Cerium(III) nitrate hydrate
Uniqueness
Cerium(3+);2-ethylcyclopenta-1,3-diene is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. The ethyl group on the cyclopentadienyl ring enhances its stability and reactivity compared to other cerium complexes .
Propriétés
Formule moléculaire |
C21H27Ce |
|---|---|
Poids moléculaire |
419.6 g/mol |
Nom IUPAC |
cerium(3+);2-ethylcyclopenta-1,3-diene |
InChI |
InChI=1S/3C7H9.Ce/c3*1-2-7-5-3-4-6-7;/h3*3,5H,2,4H2,1H3;/q3*-1;+3 |
Clé InChI |
JIKKPCQGMJPILV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Ce+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



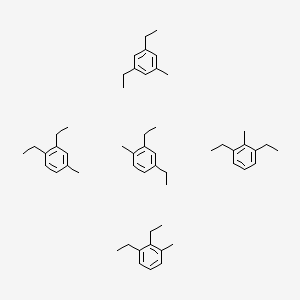
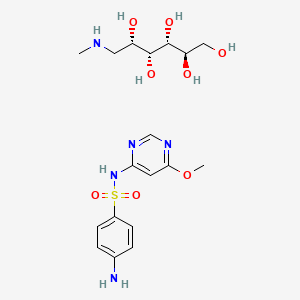
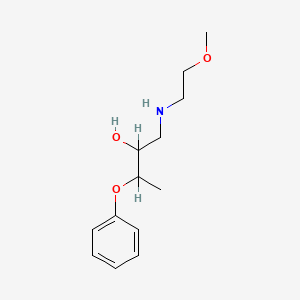
![N-[(o-Nitrophenyl)thio]-L-threonine](/img/structure/B13759233.png)
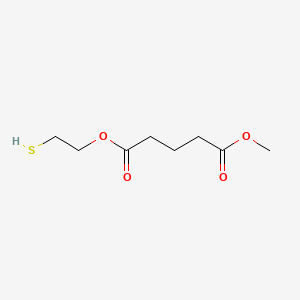
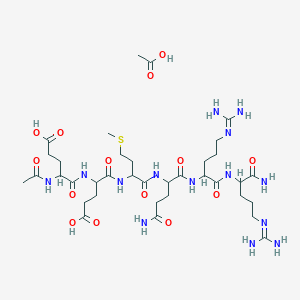




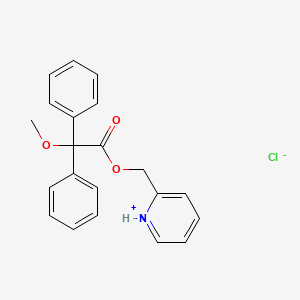

![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride](/img/structure/B13759305.png)
